
Alinidin
Übersicht
Beschreibung
Alinidin ist eine chemische Verbindung, die für ihre Rolle als negativer Chronotrop bekannt ist, d. h. sie senkt die Herzfrequenz. Es wurde in den 1970er und 1980er Jahren entwickelt und ist für seine Fähigkeit bekannt, den Schrittmacherstrom durch Veränderung der maximalen Kanal-Leitfähigkeit und des Spannungsschwellenwerts zu hemmen . Die chemische Formel von this compound lautet C12H13Cl2N3, und es hat eine molare Masse von 270,16 g/mol .
Wissenschaftliche Forschungsanwendungen
Electrophysiological Effects
Research indicates that alinidine reduces the rate of diastolic depolarization and prolongs action potential duration in sinoatrial node fibers. In studies involving rabbit hearts, alinidine demonstrated a concentration-dependent decrease in heart rate and altered ion current dynamics, indicating its potential utility in managing certain cardiac conditions .
Cardiovascular Studies
Alinidine has been extensively studied for its cardiovascular effects, particularly its ability to manage conditions associated with tachycardia. Clinical trials have demonstrated that oral administration of alinidine effectively reduces heart rate during both rest and exercise without significant adverse effects on blood pressure .
Comparative Studies
In comparative studies with other bradycardic agents, alinidine exhibited similar efficacy to propranolol in reducing heart rate but with a different side effect profile. Notably, while propranolol can cause bronchoconstriction due to beta-blockade, alinidine's mechanism does not involve this pathway, making it a potentially safer alternative for patients with respiratory issues .
Study 1: Effects on Healthy Subjects
A study involving healthy volunteers assessed the impact of varying doses of alinidine (20 mg, 40 mg, and 80 mg) on heart rate and blood pressure. Results indicated significant reductions in heart rate at all doses, with the most pronounced effects observed at 80 mg. The study concluded that alinidine could effectively manage exercise-induced tachycardia without compromising blood pressure stability .
Study 2: Electrophysiological Characterization
Another study focused on the electrophysiological characterization of alinidine's effects on isolated rabbit sinoatrial nodes. The findings revealed that alinidine decreased the chronotropic response to both adrenaline and acetylcholine, suggesting its potential role in mitigating reflex tachycardia during stress responses .
Data Summary Table
Study | Objective | Findings |
---|---|---|
Clinical Trial (Healthy Subjects) | Assess heart rate reduction | Significant reduction in heart rate with 80 mg dose; no adverse blood pressure effects noted |
Electrophysiological Study | Characterize ionic mechanisms | Decreased diastolic depolarization; reduced response to adrenergic stimulation |
Comparative Study | Compare with propranolol | Similar efficacy in reducing heart rate; distinct side effect profiles |
Wirkmechanismus
Target of Action
Alinidine primarily targets the pacemaker current in the heart . It acts as a negative chronotrope , meaning it reduces the heart rate .
Mode of Action
Alinidine works by inhibiting the pacemaker current . It achieves this by altering the maximal channel conductance and the voltage threshold . This results in a decrease in heart rate .
Biochemical Pathways
It is known that alinidine has a blocking effect oncalcium channels and potassium channels . This could potentially affect a variety of biochemical pathways, particularly those involving ion transport and cellular excitability.
Result of Action
The primary result of Alinidine’s action is a reduction in heart rate, or bradycardia . This is achieved through its inhibitory effect on the pacemaker current . Additionally, Alinidine causes elongation of repolarization after an action potential .
Biochemische Analyse
Biochemical Properties
Alinidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the pacemaker current by altering the maximal channel conductance and the voltage threshold . Additionally, Alinidine has a blocking effect on calcium channels and potassium channels, which contributes to its bradycardic action . The compound also causes elongation of repolarization after an action potential .
Cellular Effects
Alinidine affects various types of cells and cellular processes. It influences cell function by reducing the heart rate without interacting with beta-adrenergic receptors . This reduction in heart rate is achieved by inhibiting the pacemaker current in the sinoatrial node . Alinidine’s impact on cell signaling pathways includes altering the maximal channel conductance and voltage threshold, which affects the overall cardiac function . It does not significantly affect respiratory function in patients with bronchial hypersensitivity .
Molecular Mechanism
The molecular mechanism of Alinidine involves its action as a sinus node inhibitor. It does not interact with beta-adrenergic receptors but instead inhibits the pacemaker current by altering the maximal channel conductance and voltage threshold . This inhibition leads to a reduction in heart rate and myocardial oxygen consumption . Alinidine also blocks calcium and potassium channels, contributing to its overall effect on cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alinidine change over time. Studies have shown that Alinidine is absorbed and metabolized differently in humans and animals. In humans, the drug is excreted via the kidneys within 12 hours, almost entirely in its unchanged form . In dogs, Alinidine is metabolized extensively, with seven different metabolites identified . The stability and degradation of Alinidine in laboratory settings indicate that it has a relatively short half-life in humans but a more prolonged presence in dogs .
Dosage Effects in Animal Models
The effects of Alinidine vary with different dosages in animal models. In a study involving beagle dogs, Alinidine was administered intravenously and orally, showing complete absorption in both cases . The drug’s effects were dose-dependent, with higher doses leading to more significant reductions in heart rate and myocardial oxygen consumption . At high doses, Alinidine can cause adverse effects such as heart failure in some patients .
Metabolic Pathways
Alinidine is involved in several metabolic pathways, including oxidation, hydroxylation, and cleavage of its imidazolin and allylic moieties . These metabolic processes result in the formation of various metabolites, which are excreted primarily through the kidneys in humans and dogs . The metabolic pathways of Alinidine do not produce Clonidine, a predicted metabolite, indicating a unique metabolic profile .
Transport and Distribution
Alinidine is transported and distributed within cells and tissues through various mechanisms. Following oral and intravenous administration, Alinidine is absorbed and distributed in the blood plasma, with maximum levels recorded 45 minutes after oral administration in humans . The drug is then excreted via the kidneys, with a significant portion remaining unchanged . In dogs, Alinidine shows a delayed urinary excretion, indicating differences in transport and distribution between species .
Subcellular Localization
The subcellular localization of Alinidine involves its interaction with specific cellular compartments. Alinidine targets the sinoatrial node in the heart, where it inhibits the pacemaker current . This targeting is crucial for its bradycardic action, as it directly affects the heart’s pacemaker cells . The compound’s localization and activity are influenced by its ability to block calcium and potassium channels, which are essential for cardiac function .
Vorbereitungsmethoden
Die Synthese von Alinidin umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Imidazolin-Struktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Imidazolinrings: Dies beinhaltet die Reaktion eines geeigneten Diamins mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen, um den Imidazolinring zu bilden.
Substitutionsreaktionen: Der Imidazolinring wird dann Substitutionsreaktionen unterzogen, um die 2,6-Dichlorphenyl- und Prop-2-en-1-yl-Gruppen einzuführen.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können den Imidazolinring oder die Substituentengruppen verändern.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
Alinidine undergoes various chemical reactions, including:
Oxidation: Alinidine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazoline ring or the substituent groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Alinidin ähnelt anderen negativen chronotropen Substanzen wie Clonidin und Tizanidin. This compound ist einzigartig in seiner spezifischen Hemmung des Schrittmacherstroms, ohne mit adrenergen Rezeptoren zu interagieren . Dies unterscheidet es von Clonidin, das ein Alpha-2-adrenerger Agonist ist, und Tizanidin, das hauptsächlich als Muskelrelaxans verwendet wird .
Ähnliche Verbindungen
Der einzigartige Wirkmechanismus von this compound und seine spezifischen Auswirkungen auf die Herzfrequenz machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Alinidine, also known by its developmental code ST567, is a pharmacological agent primarily recognized for its negative chronotropic effects, which means it decreases heart rate. This compound was developed during the 1970s and 1980s and functions by inhibiting pacemaker activity in cardiac tissues. Its mechanism of action involves blocking hyperpolarization-activated currents and altering ion channel conductance, particularly affecting calcium and potassium channels. Despite its promising effects on heart rate regulation, the development of alinidine was ultimately halted due to insufficient specificity for its target and concerns regarding its clinical efficacy in certain populations.
Alinidine's primary mechanism involves:
- Inhibition of Pacemaker Current : Alinidine reduces the diastolic depolarization rate in sinoatrial (SA) node cells, which is crucial for heart rhythm regulation. It achieves this by blocking the hyperpolarization-activated current , leading to a decrease in spontaneous activity at higher concentrations (80 µM) while showing variable effects at lower concentrations (10 µM) .
- Ion Channel Modulation : It has been shown to block calcium and potassium channels, contributing to its bradycardic effects. This modulation results in prolonged repolarization following action potentials, which can influence cardiac rhythm stability .
Mechanism | Description |
---|---|
Pacemaker Current Block | Inhibits current, reducing spontaneous activity in SA node cells |
Calcium Channel Block | Reduces calcium influx, affecting contractility and heart rate |
Potassium Channel Block | Prolongs repolarization phase, influencing overall cardiac rhythm |
Bradycardic Effects
Alinidine is classified as a bradycardic agent due to its ability to lower heart rate. In isolated rabbit SA node preparations, alinidine significantly increased the intrinsic cycle length primarily through a decrease in the diastolic depolarization rate . Clinical studies have demonstrated that while it effectively induces bradycardia, it did not improve outcomes in patients with acute myocardial infarction when compared to placebo .
Antiarrhythmic Properties
Research has indicated that alinidine may possess antiarrhythmic properties. A study utilizing perfused rat-heart models assessed the antiischemic and antiarrhythmic activities of alinidine and several analogs, suggesting potential benefits in managing arrhythmias under specific conditions . However, further clinical validation is necessary to establish these effects.
Case Studies
- Clinical Trial on Myocardial Infarction : A randomized controlled trial evaluated the impact of alinidine on patients experiencing acute myocardial infarction. The study concluded that despite its pharmacological activity, alinidine did not significantly improve patient outcomes compared to standard care .
- Vascular Response Study : Another investigation focused on alinidine's effects on vascular responses in isolated dog coronary arteries. The study found that alinidine influenced the vasodilatory response to acetylcholine and carbachol, indicating potential implications for vascular health .
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
Record name | Alinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-86-8 | |
Record name | Alinidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alinidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alinidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALINIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.